

The Chemical Probe AMG28: A Technical Guide for Interrogating Understudied Kinases

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Compound of Interest

Compound Name: AMG28

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Introduction

The human kinome, comprising over 500 protein kinases, represents a vast and largely untapped resource for therapeutic intervention. However, a significant portion of these kinases remains understudied, often due to a lack of selective and potent chemical tools to probe their biological functions. **AMG28** has emerged as a valuable chemical probe for elucidating the roles of several of these "dark" kinases. This multi-kinase inhibitor demonstrates a narrow kinome-wide selectivity profile, with potent activity against Phosphatidylinositol-3-Phosphate 5-Kinase (PIKfyve), Mitogen-Activated Protein Kinase Kinase Kinase 14 (MAP3K14 or NIK), and Tau Tubulin Kinase 1 (TTBK1). This guide provides an in-depth overview of **AMG28**, including its selectivity profile, experimental protocols for its use, and the signaling pathways of its key targets, to facilitate its application in kinase research and drug discovery.

Data Presentation: AMG28 Kinase Selectivity Profile

The selectivity of a chemical probe is paramount to ensure that observed biological effects can be confidently attributed to the intended target. **AMG28** has been profiled against a large panel of human kinases, demonstrating a focused activity profile.

Table 1: **AMG28** Kinase Inhibition Profile

The following table summarizes the inhibitory activity of **AMG28** against a panel of kinases as determined by a DiscoverX screen at a concentration of 1 μ M. The data is presented as Percent of Control (PoC), where a lower percentage indicates stronger inhibition.[\[1\]](#)

Kinase Target	Percent of Control (PoC) at 1 μ M
PIKfyve	<1
MAP3K14 (NIK)	<10
TTBK1	<10
ACVR1	<10
ACVR1B	<10
ALK	<10
BMPR1A	<10
CSF1R	<10
EPHA4	<10
FLT3	<10
KIT	<10
MAP4K5	<10
MINK1	<10
MST1R	<10
NTRK1	<10
NTRK2	<10
NTRK3	<10
PDGFRA	<10
PDGFRB	<10
TGFBR1	<10

Table 2: Enzymatic IC50 Values for Selected Kinases

Following the initial screen, enzymatic assays were performed to determine the half-maximal inhibitory concentration (IC50) of **AMG28** for key targets.[\[1\]](#)

Kinase Target	IC50 (nM)
PIKfyve	2.2
TTBK1	16
MAP3K14 (NIK)	28
ACVR1B	47
TGFBR1	130

Experimental Protocols

Detailed and robust experimental design is critical when utilizing chemical probes. The following sections provide methodologies for key assays to characterize the activity and cellular effects of **AMG28**.

Kinase Inhibition Assay (PIKfyve)

This protocol describes a general method for determining the in vitro inhibitory activity of **AMG28** against PIKfyve using a luminescence-based assay that measures ATP consumption.

Materials:

- Recombinant human PIKfyve enzyme
- **AMG28** (or other test compounds)
- PI(3)P:PS substrate
- Lipid Kinase Buffer
- ATP

- ADP-Glo™ Kinase Assay Kit (Promega)
- 96-well opaque plates

Procedure:

- Prepare serial dilutions of **AMG28** in DMSO.
- In a pre-cooled 96-well plate, add the following components in order:
 - Diluted **AMG28** or DMSO (vehicle control).
 - Recombinant PIKfyve enzyme diluted in Lipid Kinase Buffer.
 - PI(3)P:PS substrate.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
- Terminate the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
- Incubate at room temperature for 40 minutes.
- Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30-60 minutes.
- Measure luminescence using a plate reader.
- Calculate the percent inhibition for each **AMG28** concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

- Cells expressing the target kinase (e.g., PIKfyve)
- **AMG28**
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Lysis buffer with protease and phosphatase inhibitors
- Antibodies against the target protein and loading control
- SDS-PAGE and Western blotting reagents

Procedure:

- Culture cells to ~80% confluency.
- Treat cells with various concentrations of **AMG28** or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
- Harvest cells, wash with PBS, and resuspend in PBS.
- Aliquot the cell suspension into PCR tubes.
- Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
- Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
- Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.
- Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific to the target kinase.
- Quantify the band intensities and plot the amount of soluble protein as a function of temperature for both vehicle- and **AMG28**-treated samples. A shift in the melting curve to a

higher temperature in the presence of **AMG28** indicates target engagement.

Proteomics Workflow for Target Identification and Off-Target Analysis

Chemical proteomics can be employed to identify the cellular targets and off-targets of **AMG28** in an unbiased manner.

Materials:

- **AMG28**-functionalized affinity resin (or a similar broad-spectrum kinase inhibitor resin for competition experiments)
- Cell lysate
- Wash buffers
- Elution buffer
- Mass spectrometer and associated reagents for proteomic analysis

Procedure:

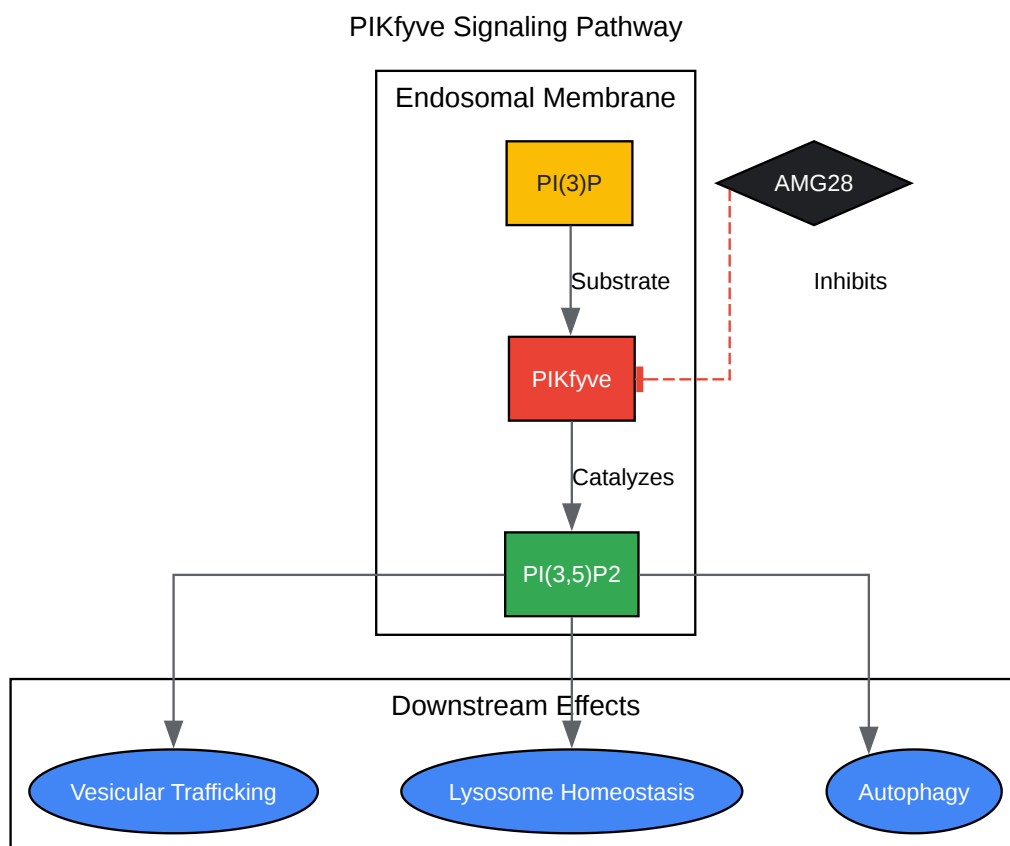
- Affinity Chromatography:
 - Incubate the cell lysate with the **AMG28**-functionalized resin to capture binding proteins.
 - For competition experiments, pre-incubate the lysate with free **AMG28** before adding the broad-spectrum kinase inhibitor resin.
- Washing: Wash the resin extensively to remove non-specific binders.
- Elution: Elute the bound proteins from the resin.
- Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins into peptides (e.g., with trypsin).

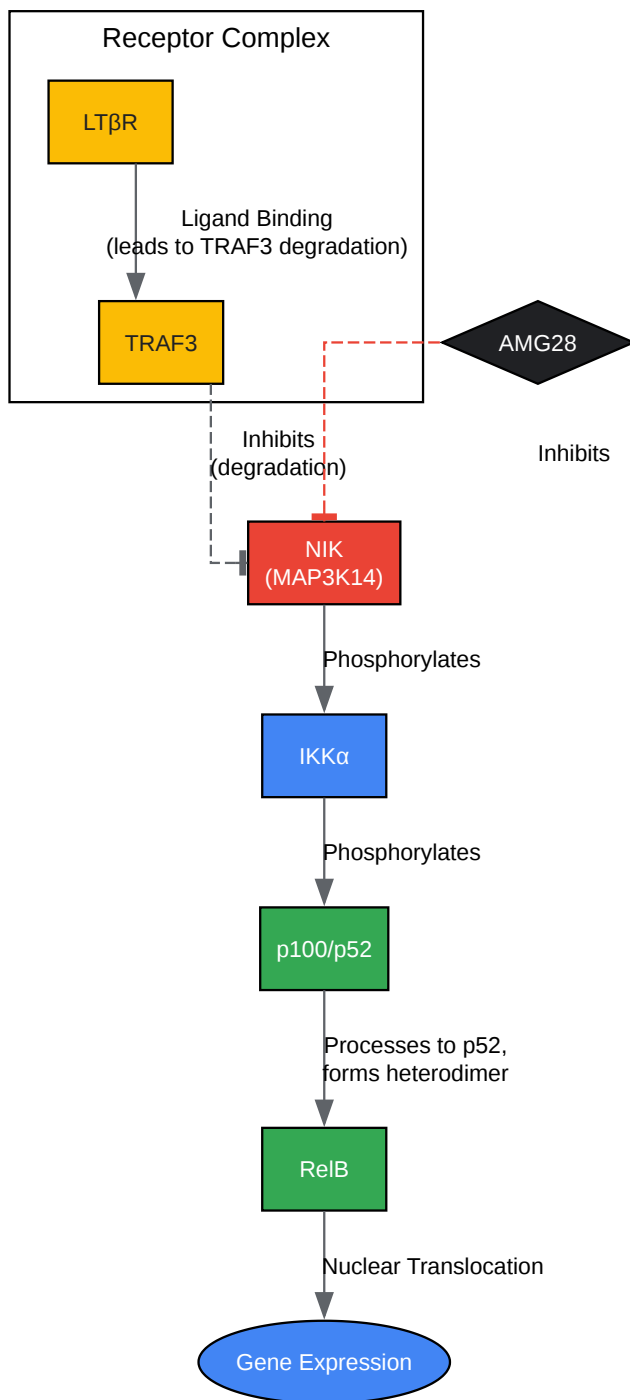
- LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze by tandem mass spectrometry to determine their sequences.
- Data Analysis: Identify and quantify the proteins that were pulled down by the **AMG28** resin or were competed off by free **AMG28**. This will reveal the direct targets and potential off-targets of the chemical probe.

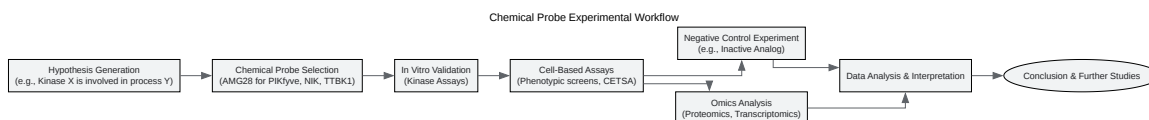
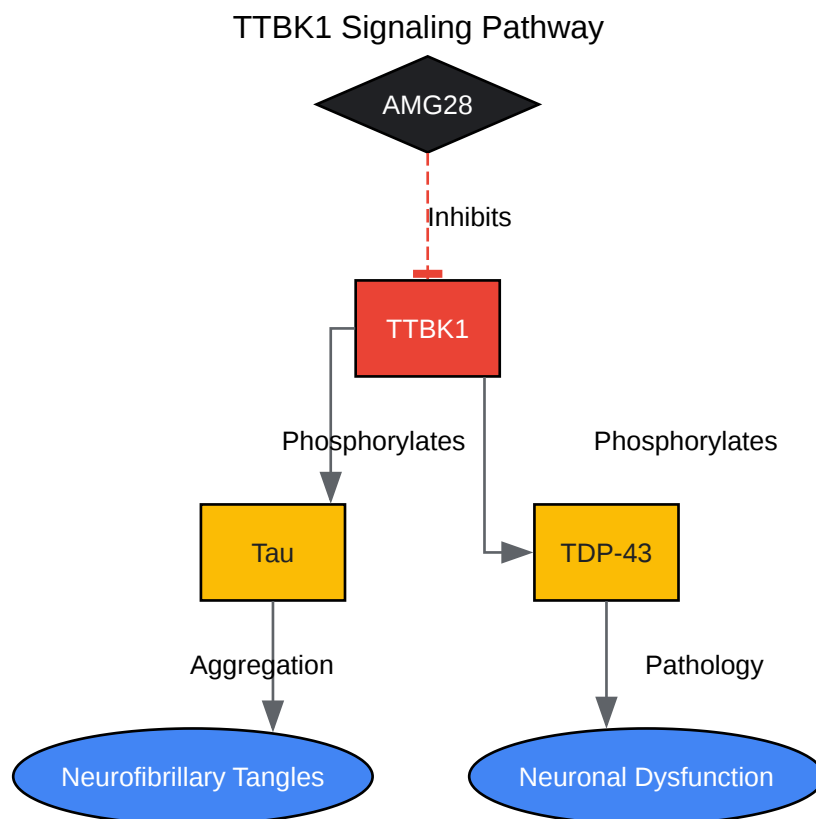
Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways of the primary kinases targeted by **AMG28**.



MAP3K14 (NIK) Non-Canonical NF- κ B Pathway



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References

- 1. researchgate.net [researchgate.net]
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